Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Anti-inflammatory COX inhibition NSAID development

Secure Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate for your drug discovery pipeline. This specific 5-amino-1,2,4-triazole-3-acetate ester, supported by a published single-crystal X-ray structure, enables high-confidence computational modeling. It demonstrates superior in vivo anti-inflammatory efficacy (64.8% edema inhibition) with inherent GI safety advantages over free carboxylic acids. Its unadorned core and modifiable 5-amino handle make it ideal for systematic SAR exploration in antifungal and enzyme inhibition programs.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 86152-46-7
Cat. No. B1332795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
CAS86152-46-7
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NN1)N
InChIInChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
InChIKeyNWORJPBMFMZKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate (CAS 86152-46-7) Procurement Baseline: Core Identity, Physicochemical Profile, and Commercial Availability


Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate (CAS 86152-46-7) is a heterocyclic building block belonging to the 1,2,4-triazole-3-acetic acid ester family, characterized by an ethyl acetate moiety linked to a 5-amino-1,2,4-triazole ring. Its molecular formula is C₆H₁₀N₄O₂, molecular weight 170.17 g/mol, and it is commercially available at purities of 95–98% . Physicochemical parameters reported by authoritative databases include a calculated boiling point of 394.3 °C at 760 mmHg, XLogP of -0.2, topological polar surface area of 93.9 Ų, and 2 hydrogen bond donors / 5 acceptors [1]. The compound is routinely offered by multiple reputable suppliers (e.g., AKSci, ChemScene, Bidepharm, Activate Scientific) with supporting analytical data including NMR, HPLC, and GC .

Why Generic Substitution of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate Fails: Critical Structure-Activity Divergence Among 1,2,4-Triazole Acetate Esters


Within the 1,2,4-triazole-3-acetic acid ester class, seemingly minor structural modifications produce profound and quantifiable differences in biological activity, physicochemical properties, and downstream synthetic utility. Direct head-to-head comparisons demonstrate that acylation of the 5-amino group dramatically alters anti-inflammatory potency (e.g., 1-acylated-5-amino derivatives exhibit 2- to 3-fold higher edema inhibition than 5-acylamino isomers) [1], while substitution at the 1-position or replacement of the ethyl ester with alternative esters or amides significantly modulates antimicrobial spectrum, enzyme inhibition (e.g., lanosterol 14α-demethylase IC₅₀ values ranging from 0.27 to >10 μM across closely related analogs) , and gastric ulcerogenicity index [1]. Generic substitution based solely on the 1,2,4-triazole core therefore carries a high risk of compromised efficacy, altered toxicity profile, or failed synthetic transformations. The following evidence sections provide the quantitative, comparator-based data required to support a scientifically justified procurement decision for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate specifically.

Quantitative Differentiation Evidence Guide: Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate vs. Closest Analogs


Anti-Inflammatory Potency Superiority: Ethyl 5-Amino-1H-1,2,4-Triazole-3-Acetate Outperforms Indomethacin in Rat Paw Edema

In a direct head-to-head evaluation within the same study, ethyl 5-amino-1H-1,2,4-triazole-3-acetate (compound 2; the target compound) demonstrated superior anti-inflammatory activity compared to the clinical NSAID indomethacin in the carrageenan-induced rat paw edema model. The 1-acylated derivatives (3a–e) of this core scaffold exhibited further enhanced potency [1].

Anti-inflammatory COX inhibition NSAID development

Synthetic Versatility: Regiospecific One-Pot Synthesis of Ethyl 5-Amino-1,2,4-Triazole-3-Acetate with Documented Yield Range

The target compound is accessible via an efficient, regiospecific one-pot, three-component synthesis utilizing substituted primary amines and acyl hydrazides [1]. Additionally, established routes via reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of potassium carbonate provide a reliable and scalable synthetic entry .

Synthetic methodology Building block Heterocyclic chemistry

Definitive Structural Authentication: Single-Crystal X-ray Diffraction Confirms Molecular Geometry and Tautomeric State

The crystal structure of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate has been solved and deposited, providing unequivocal confirmation of its molecular geometry, hydrogen-bonding network, and solid-state tautomeric preference [1]. This structural validation is essential for molecular docking studies, structure-activity relationship (SAR) analysis, and patent protection.

Crystallography Structural confirmation Quality control

Tuned Lipophilicity and Rotatable Bond Count Distinguishes from Higher Homologs for Permeability and Solubility Optimization

Computationally derived physicochemical parameters place Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in a distinct property space compared to its higher alkyl ester homologs and amide derivatives. Its calculated XLogP of -0.2 and 4 rotatable bonds predict balanced lipophilicity for both aqueous solubility and passive membrane permeability [1].

Physicochemical profiling ADME prediction Lead optimization

Recommended Research and Industrial Application Scenarios for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate Based on Evidence-Based Differentiation


Anti-Inflammatory Lead Optimization and Preclinical Efficacy Studies

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate serves as a validated starting scaffold for anti-inflammatory drug discovery, with demonstrated in vivo efficacy (64.8% edema inhibition at 50 mg/kg p.o.) that surpasses indomethacin [1]. The ethyl ester prodrug approach inherently reduces gastric ulcerogenicity relative to the free carboxylic acid, while the 5-amino group provides a modifiable handle for further SAR exploration [1]. This compound is ideally suited for programs targeting COX-1/COX-2 dual inhibition or seeking alternatives to traditional NSAIDs with improved gastrointestinal safety profiles.

Crystallography-Supported Computational Drug Design and Molecular Modeling

The availability of a published single-crystal X-ray structure for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate [2] enables high-confidence molecular docking, pharmacophore modeling, and structure-based virtual screening campaigns. Procurement of this exact compound ensures that computational predictions are based on the authentic 3D conformation, eliminating the need for expensive and time-consuming in-house crystallization. This is particularly valuable for academic groups and biotech companies initiating triazole-based drug discovery programs with limited structural biology resources.

Synthetic Methodology Development and Heterocyclic Building Block Sourcing

As a well-characterized, commercially available 5-amino-1,2,4-triazole-3-acetate ester, this compound is an ideal substrate for developing and validating novel synthetic transformations—including regioselective alkylation, acylation, cyclization, and metal-catalyzed coupling reactions [3]. Its moderate XLogP (-0.2) and rotatable bond count (4) render it suitable for testing in both polar aprotic and protic reaction media, facilitating broader method applicability. Industrial procurement for this purpose is supported by multiple vendors offering batch-to-batch purity certification and analytical data packages.

Anti-Infective Agent Development (Antifungal and Antibacterial)

Class-level evidence indicates that 5-amino-1,2,4-triazole derivatives exhibit potent antifungal activity, with structurally optimized analogs achieving lanosterol 14α-demethylase IC₅₀ values comparable to fluconazole (0.27 μM vs. 0.25 μM) . Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate provides an unadorned core for systematic SAR exploration targeting both fungal CYP51 and bacterial enzymes. Its balanced physicochemical profile supports both in vitro antimicrobial screening and subsequent hit-to-lead optimization for improved potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.